1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

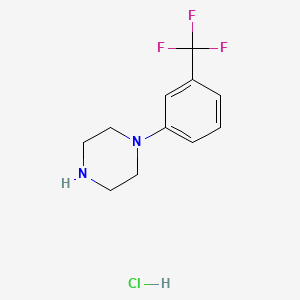

The compound "1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives with tert-butyl groups, which are structurally related to the compound of interest. These derivatives are synthesized and characterized for their potential biological activities and molecular structures .

Synthesis Analysis

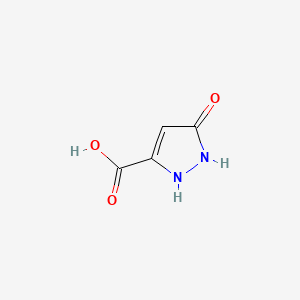

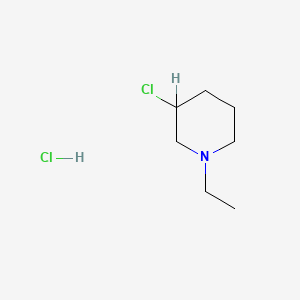

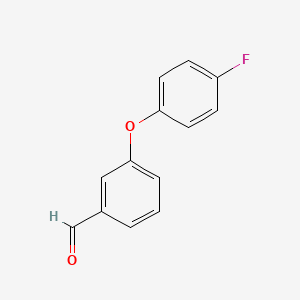

The synthesis of piperazine derivatives often involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively .

Molecular Structure Analysis

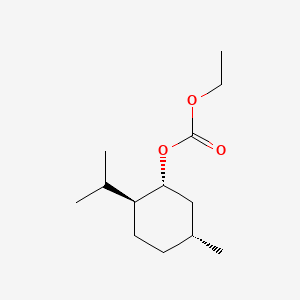

The molecular structures of these compounds are confirmed using techniques such as single crystal X-ray diffraction analysis, which provides detailed information about the bond lengths, angles, and overall geometry of the molecules . For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported with specific unit cell parameters .

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of the synthesized compounds. However, they do mention that these compounds can be used as intermediates for further chemical transformations, such as the synthesis of biologically active benzimidazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic methods, including FT-IR, 1H & 13C NMR, and LCMS . These techniques provide insights into the functional groups present and the purity of the synthesized compounds. The crystal structures often reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties and solubility of the compounds .

Biological Evaluation

Several of the synthesized piperazine derivatives have been evaluated for their biological activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were found to be moderately active against various microorganisms . Another compound exhibited poor antibacterial and moderate anthelmintic activity . These studies suggest that piperazine derivatives have potential as bioactive molecules.

Mechanism of Action

Mode of Action

The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to elucidate these properties .

Result of Action

Detailed studies on the compound’s effects at the molecular and cellular levels are necessary to fully understand its mechanism of action .

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-3-piperazin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-11(2,3)15-9-10(14)8-13-6-4-12-5-7-13/h10,12,14H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISICUIXWFCQGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCNCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.